
N,N-Dibutyl-1,1,1-trimethylsilanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-1,1,1-trimethylsilanamine: is an organosilicon compound with the molecular formula C14H33NSi. It is a derivative of silanamine, where the nitrogen atom is bonded to two butyl groups and a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-1,1,1-trimethylsilanamine can be synthesized through the reaction of dibutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(C4H9)2NH+(CH3)3SiCl→(C4H9)2NSi(CH3)3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
化学反応の分析
Types of Reactions: N,N-Dibutyl-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various silyl-substituted amines.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include primary and secondary amines.
科学的研究の応用
N,N-Dibutyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a silylating agent to protect functional groups during chemical synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of N,N-Dibutyl-1,1,1-trimethylsilanamine involves its ability to form stable bonds with various functional groups. The trimethylsilyl group provides steric hindrance, protecting the nitrogen atom and allowing selective reactions. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of surface properties in materials science.
類似化合物との比較
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibutyl-1,1,1-triethylsilanamine
Comparison: N,N-Dibutyl-1,1,1-trimethylsilanamine is unique due to its longer butyl chains compared to the ethyl or methyl groups in similar compounds. This results in different steric and electronic properties, making it suitable for specific applications where bulkier substituents are required. The compound’s reactivity and stability are also influenced by the length of the alkyl chains, providing distinct advantages in certain chemical reactions and industrial processes.
特性
CAS番号 |
3553-86-4 |
|---|---|
分子式 |
C11H27NSi |
分子量 |
201.42 g/mol |
IUPAC名 |
N-butyl-N-trimethylsilylbutan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-6-8-10-12(11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChIキー |
HBJBDCQZMCBJEB-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


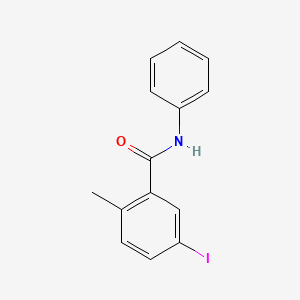
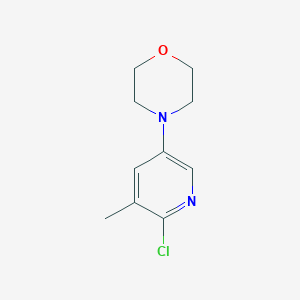
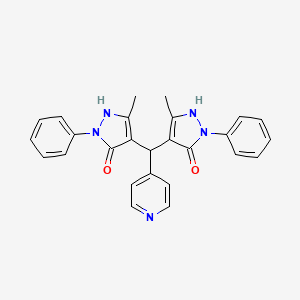

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)
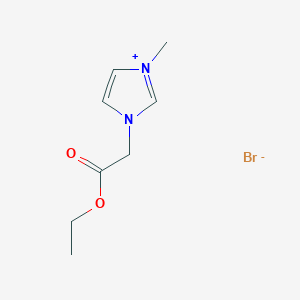
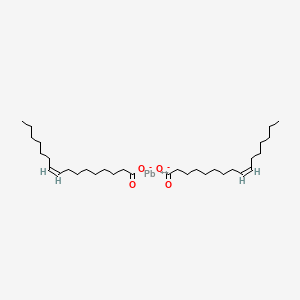
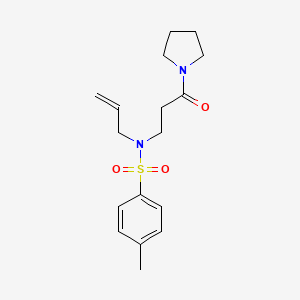
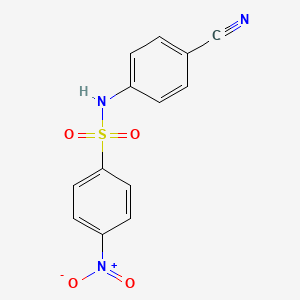

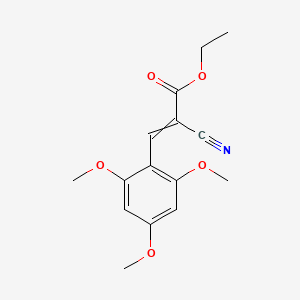
![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
